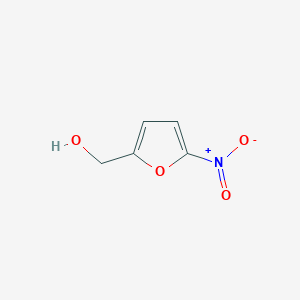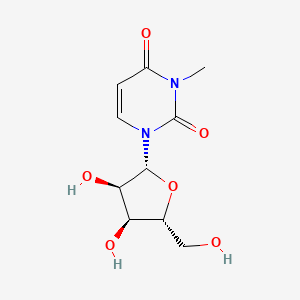
1-(4-エトキシフェニル)ピペラジン
概要
説明
1-(4-Ethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The linear formula of 1-(4-Ethoxyphenyl)piperazine is C12H18N2O . The compound consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
Piperazine derivatives, including 1-(4-Ethoxyphenyl)piperazine, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(4-Ethoxyphenyl)piperazine is a solid at room temperature . It should be stored at 4°C .科学的研究の応用
神経科学
1-(4-エトキシフェニル)ピペラジン: は、特に脳照射後の認知機能の維持に関する研究において、神経科学研究の可能性を示しています。 研究によると、この化合物の誘導体は、脳腫瘍の放射線療法の重要な副作用である脳の放射線誘発性正常組織毒性を軽減できることが示唆されています 。この化合物は、神経幹細胞/前駆細胞の維持とミクログリアの活性化の抑制に役立ち、これは認知機能を維持するために不可欠です。
薬理学
薬理学において、1-(4-エトキシフェニル)ピペラジンは、その汎用性と反応性により、薬剤中に頻繁に見られるピペラジン類の化合物に属しています。 ピペラジン系合成子は、新しい治療薬の開発に不可欠なキナーゼ阻害剤や受容体モジュレーターの合成に特に役立ちます .
材料科学
この化合物の用途は、新しい材料の合成に使用できる材料科学にまで及びます。 例えば、ピペラジン誘導体は、さまざまな業界の防火安全基準を向上させるために不可欠な難燃性材料の製造に関与しています .
作用機序
Target of Action
It is known that piperazine compounds, which 1-(4-ethoxyphenyl)piperazine is a derivative of, are gaba receptor agonists . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA receptor agonist, 1-(4-Ethoxyphenyl)piperazine is likely to bind directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis . .
Biochemical Pathways
Given its potential role as a gaba receptor agonist, it may influence the gabaergic neurotransmission pathway . This pathway plays a critical role in various neurological functions, including mood regulation, pain perception, and sleep.
Pharmacokinetics
A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, suggests that it undergoes oxidative dealkylation, aromatic and alicyclic hydroxylation . These metabolic pathways could potentially influence the bioavailability of 1-(4-Ethoxyphenyl)piperazine.
Result of Action
As a potential gaba receptor agonist, it may contribute to the inhibition of neuronal excitability in the central nervous system .
Safety and Hazards
The compound is considered hazardous and has associated hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
While specific future directions for 1-(4-Ethoxyphenyl)piperazine are not mentioned in the search results, piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests that 1-(4-Ethoxyphenyl)piperazine and similar compounds may have potential applications in the development of new pharmaceuticals.
生化学分析
Biochemical Properties
1-(4-Ethoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, 1-(4-Ethoxyphenyl)piperazine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of 1-(4-Ethoxyphenyl)piperazine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(4-Ethoxyphenyl)piperazine has been shown to affect the expression of genes involved in neurotransmission and neuroprotection . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1-(4-Ethoxyphenyl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, 1-(4-Ethoxyphenyl)piperazine can modulate the activity of serotonin receptors, influencing serotonin-mediated signaling pathways . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Ethoxyphenyl)piperazine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(4-Ethoxyphenyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Ethoxyphenyl)piperazine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . For example, in rodent models, low doses of 1-(4-Ethoxyphenyl)piperazine have been associated with mild behavioral changes, whereas high doses can cause neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of dosage considerations in the use of 1-(4-Ethoxyphenyl)piperazine in research and therapeutic applications.
Metabolic Pathways
1-(4-Ethoxyphenyl)piperazine is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidative dealkylation and aromatic hydroxylation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(4-Ethoxyphenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . Understanding the transport and distribution of 1-(4-Ethoxyphenyl)piperazine is crucial for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(4-Ethoxyphenyl)piperazine affects its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 1-(4-Ethoxyphenyl)piperazine can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
1-(4-ethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWTQJUUDLJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282743 | |
| Record name | 1-(4-ethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46415-29-6 | |
| Record name | 1-(4-ethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 46415-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















